molecular formula C18H33O4- B3281108 Heptadecanedioic acid, monomethyl ester CAS No. 72849-42-4

Heptadecanedioic acid, monomethyl ester

Cat. No.: B3281108
CAS No.: 72849-42-4
M. Wt: 313.5 g/mol
InChI Key: ACZRHOXYVXBTNB-UHFFFAOYSA-M
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Description

Heptadecanedioic acid monomethyl ester (C₁₈H₃₄O₄, molecular weight 314.46 g/mol) is a long-chain aliphatic dicarboxylic acid monoester, structurally characterized by a 17-carbon backbone with one carboxylic acid group and one methyl ester group. This compound is primarily utilized in pharmaceutical synthesis and organic chemistry research, particularly as an intermediate in the preparation of specialized ligands or polymer precursors . Its extended carbon chain distinguishes it from shorter-chain analogs, influencing its physical properties and reactivity.

Properties

IUPAC Name

17-methoxy-17-oxoheptadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O4/c1-22-18(21)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(19)20/h2-16H2,1H3,(H,19,20)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZRHOXYVXBTNB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33O4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30823163
Record name 17-Methoxy-17-oxoheptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30823163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72849-42-4
Record name 17-Methoxy-17-oxoheptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30823163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadecanedioic acid, monomethyl ester can be synthesized through the esterification of heptadecanedioic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of heptadecanedioic acid with methanol in the presence of an acid catalyst. The process is optimized to achieve high yields and purity of the ester. The reaction mixture is then subjected to distillation to separate the ester from unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Heptadecanedioic acid, monomethyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to heptadecanedioic acid and methanol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Transesterification: Alcohols and acid or base catalysts.

Major Products Formed:

    Hydrolysis: Heptadecanedioic acid and methanol.

    Reduction: Heptadecanediol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Heptadecanedioic acid, monomethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and surfactants.

    Biology: The compound is studied for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of heptadecanedioic acid, monomethyl ester involves its interaction with various molecular targets and pathways. In biological systems, the ester can be hydrolyzed to release heptadecanedioic acid, which may then participate in metabolic pathways. The ester itself can also interact with lipid membranes, influencing their structure and function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Aliphatic Dicarboxylic Acid Monoesters

Azelaic Acid Monomethyl Ester (C₁₀H₁₈O₄, MW 202.2 g/mol)
  • Chain Length : C₉ dicarboxylic acid (shorter chain).
  • Applications : Used in organic synthesis for histone deacetylase (HDAC) inhibitors, highlighting its role in modulating enzyme activity .
  • Reactivity : Shorter chains may enhance solubility in polar solvents compared to longer-chain analogs.
Suberic Acid Monomethyl Ester (C₉H₁₆O₄, MW 188.22 g/mol)
  • Chain Length : C₈ dicarboxylic acid.
  • Synthetic Utility : Key precursor in HDAC ligand synthesis; its shorter chain facilitates steric flexibility in binding interactions .
Tetradecanedioic Acid Monomethyl Ester (C₁₅H₂₈O₄, MW 272.38 g/mol)
  • Chain Length : C₁₄ dicarboxylic acid.

Aromatic Dicarboxylic Acid Monoesters

Terephthalic Acid Monomethyl Ester (C₉H₈O₄, MW 180.16 g/mol)
  • Structure : Aromatic backbone with one methyl ester and one carboxylic acid group.
  • Applications : Critical in polymer industries (e.g., polyethylene terephthalate derivatives) .
  • Reactivity : Aromaticity reduces hydrolysis rates compared to aliphatic esters due to resonance stabilization .
Phthalic Acid Monomethyl Ester (C₉H₈O₄, MW 180.16 g/mol)
  • Structure : Ortho-substituted aromatic ester.
  • Hydrolysis : Proximity of carboxylic acid and ester groups accelerates ester bond cleavage under mild acidic conditions .

Monoester vs. Diester Derivatives

  • Heptadecanedioic Acid Dimethyl Ester: Enhanced hydrophobicity and reduced polarity compared to the monoester, making it suitable for lipid-based drug delivery systems .

Comparative Data Table

Compound Chain Length/Type Molecular Formula Molecular Weight (g/mol) Key Applications Hydrolysis Stability
Heptadecanedioic acid monomethyl ester C₁₇ (aliphatic) C₁₈H₃₄O₄ 314.46 Pharmaceutical synthesis Moderate (no adjacent groups)
Azelaic acid monomethyl ester C₉ (aliphatic) C₁₀H₁₈O₄ 202.2 HDAC inhibitor synthesis Higher (shorter chain)
Suberic acid monomethyl ester C₈ (aliphatic) C₉H₁₆O₄ 188.22 Ligand synthesis Moderate
Terephthalic acid monomethyl ester Aromatic C₉H₈O₄ 180.16 Polymer production Lower (aromatic stabilization)
Tetradecanedioic acid monomethyl ester C₁₄ (aliphatic) C₁₅H₂₈O₄ 272.38 Laboratory research Data limited

Key Research Findings

Hydrolysis Mechanisms: Aliphatic monoesters without adjacent carboxylic groups (e.g., heptadecanedioic acid monomethyl ester) exhibit slower hydrolysis compared to phthalate monoesters, where neighboring carboxyl groups promote ester cleavage . Aromatic esters (e.g., terephthalic acid monoesters) demonstrate greater thermal and chemical stability due to resonance effects .

Synthetic Relevance: Longer-chain monoesters like heptadecanedioic acid derivatives are preferred in lipid-based drug formulations for enhanced bioavailability . Shorter-chain analogs (C₈–C₁₀) are optimal for enzyme-ligand interactions due to improved solubility and steric accessibility .

Biological Activity

Heptadecanedioic acid, monomethyl ester (also known as heptadecanoic acid methyl ester) is a fatty acid ester that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C18_{18}H36_{36}O2_2
  • Molecular Weight : 270.5 g/mol
  • CAS Number : 112-79-8

1. Antioxidant Activity

This compound has been studied for its antioxidant properties. Antioxidants are crucial for protecting cells from oxidative stress, which can lead to various diseases.

  • Research Findings : A study indicated that fatty acid esters, including heptadecanedioic acid methyl ester, exhibited significant antioxidant activity when tested against free radicals. This property is essential for potential applications in food preservation and health supplements .

2. Antimicrobial Effects

The antimicrobial activity of this compound has also been documented.

  • Case Study : A study examined several fatty acid esters for their efficacy against bacterial strains such as Escherichia coli and Bacillus subtilis. Heptadecanedioic acid methyl ester demonstrated notable antibacterial activity, suggesting its potential use in developing antimicrobial agents .

3. Anti-inflammatory Properties

Inflammation is a critical factor in many chronic diseases. Compounds with anti-inflammatory properties can be beneficial in therapeutic contexts.

  • Research Insights : Preliminary studies suggest that heptadecanedioic acid methyl ester may exhibit anti-inflammatory effects, although further research is necessary to confirm these findings and elucidate the underlying mechanisms .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of heptadecanedioic acid monomethyl ester compared to other fatty acid esters:

CompoundAntioxidant ActivityAntimicrobial ActivityAnti-inflammatory Activity
Heptadecanedioic Acid Methyl EsterHighModeratePotential
Hexadecanoic Acid Methyl EsterModerateHighLow
Octadecanoic Acid Methyl EsterHighModerateModerate

The mechanisms through which this compound exerts its biological activities are still under investigation. However, it is hypothesized that:

  • Antioxidant Mechanism : The compound may neutralize free radicals through electron donation or by chelating metal ions that catalyze oxidative reactions.
  • Antimicrobial Mechanism : The disruption of bacterial cell membranes by fatty acids is a well-documented phenomenon; heptadecanedioic acid methyl ester may act similarly by integrating into the lipid bilayer of microbial membranes.

Future Research Directions

To fully understand the potential of this compound in therapeutic applications, future research should focus on:

  • In Vivo Studies : Conducting animal studies to evaluate the safety and efficacy of this compound in various disease models.
  • Mechanistic Studies : Investigating the molecular pathways involved in its antioxidant and antimicrobial actions.
  • Formulation Development : Exploring the incorporation of this compound into pharmaceuticals or nutraceuticals for enhanced health benefits.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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